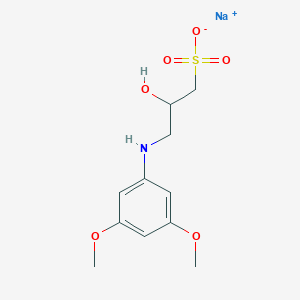

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Descripción general

Descripción

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its application as a chromogenic substrate in biochemical assays. It is a member of the Trinder’s reagent family, which is widely used in diagnostic tests due to its high sensitivity and stability. This compound is particularly valued for its ability to form colored complexes upon reaction with specific analytes, making it useful in various colorimetric assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethoxyaniline attacks the sulfonate group of 1,3-propanesultone, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques to obtain the final compound in its sodium salt form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of peroxidase enzymes. This reaction is commonly used in colorimetric assays where the compound forms a colored complex upon oxidation.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents for oxidation reactions involving this compound.

Substitution: Bases such as sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: The major product of the oxidation reaction is a colored quinoneimine dye, which is used in various diagnostic assays.

Substitution: Depending on the nucleophile used, the substitution reaction can yield a variety of sulfonated derivatives.

Aplicaciones Científicas De Investigación

Cosmetic Formulations

Functionality : HDAOS is employed as a skin conditioning agent in cosmetic products. It enhances moisture retention and improves the overall texture of skincare formulations.

Case Study : In a study evaluating skin moisturizers, HDAOS was found to significantly increase hydration levels in the stratum corneum compared to control formulations, demonstrating its efficacy as a humectant .

Pharmaceutical Applications

Role in Drug Formulations : This compound enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it valuable in drug development.

Research Findings : A study indicated that incorporating HDAOS into formulations improved the absorption rates of poorly soluble drugs through enhanced dissolution profiles . This property is particularly beneficial in developing oral medications where bioavailability is critical.

Analytical Chemistry

Use as a Chromogenic Substrate : HDAOS serves as a reagent in various analytical techniques, particularly in colorimetric assays for detecting specific analytes.

Mechanism of Action : In the presence of peroxidase and hydrogen peroxide, HDAOS reacts to form a stable colored complex, facilitating the quantification of analytes such as glucose and cholesterol . This property has been utilized in developing diagnostic kits for clinical laboratories.

| Analyte Detected | Method Used | Sensitivity |

|---|---|---|

| Glucose | Colorimetric assay | High |

| Cholesterol | Enzymatic assay | Moderate |

| Hydrogen Peroxide | Oxidative coupling | Very high |

Textile Industry

Application as a Dyeing Agent : HDAOS is used for dyeing fabrics, providing vibrant colors with improved wash fastness.

Industry Impact : The use of HDAOS in textile formulations has led to enhanced color stability and durability under various washing conditions, making it a preferred choice for high-quality textiles .

Environmental Monitoring

Pollutant Analysis : The compound is utilized in environmental studies to analyze pollutants and track contamination levels.

Case Study Example : In research focused on water quality assessment, HDAOS was employed to detect trace amounts of heavy metals through its catalytic effects in oxidative coupling reactions. This application has proven effective for environmental monitoring agencies .

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. This reaction leads to the formation of a colored quinoneimine dye, which can be measured spectrophotometrically. The intensity of the color produced is proportional to the concentration of the analyte being measured, allowing for quantitative analysis.

Comparación Con Compuestos Similares

- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt

- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt

These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity, which can influence their performance in various assays.

Actividad Biológica

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly referred to as HDAOS, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H16NNaO6S

- CAS Number : 82692-88-4

- Molecular Weight : 337.31 g/mol

- Structure : The compound features a methoxyaniline core with a sulfopropyl side chain and a hydroxyl group.

Antioxidant Properties

HDAOS has been studied for its potential antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzymatic Activity

HDAOS has shown promise as a substrate in enzymatic assays. For instance, it participates in oxidative coupling reactions that can be utilized for the detection of trace metals such as copper(II) through spectrophotometric methods. In one study, HDAOS was involved in a catalytic reaction that produced a colored dye measurable at 525 nm, highlighting its utility in analytical chemistry .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of HDAOS. In vitro studies indicated varying degrees of cytotoxic effects on different cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells presents it as a potential candidate for further therapeutic exploration .

Antimicrobial Activity

Preliminary studies suggest that HDAOS exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property could position HDAOS as an adjunct in antimicrobial therapies .

Study on Antioxidant Effects

A recent study focused on the antioxidant effects of HDAOS in a rat model subjected to oxidative stress induced by high-fat diets. The results demonstrated significant reductions in markers of oxidative damage in tissues treated with HDAOS compared to controls, suggesting its protective role against diet-induced oxidative stress .

Enzymatic Detection Method Development

Another research effort developed a spectrophotometric method utilizing HDAOS for the detection of ultratrace amounts of copper(II). This method was validated against standard techniques and showed comparable sensitivity and specificity, indicating HDAOS's potential application in environmental monitoring and biochemical analysis .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Study | Rat model | Reduced oxidative stress markers |

| Enzymatic Detection | Copper(II) detection | Developed sensitive spectrophotometric method |

| Cytotoxicity | Cancer cell lines | Induced apoptosis selectively in cancer cells |

| Antimicrobial Activity | Bacterial strains | Disrupted cell membranes leading to lysis |

Propiedades

IUPAC Name |

sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLRFMQGKVFRTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.